rac-(1R,5S,9r)-9-amino-7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione
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Overview
Description
Bicyclo[3.3.1]nonane is a class of compounds that have been studied for their interesting structural properties . They are characterized by a unique three-dimensional structure, which can lead to a variety of chemical behaviors.
Synthesis Analysis
The synthesis of bicyclo[3.3.1]nonane derivatives can be complex and depends on the specific functionalities present in the molecule . The process often involves multiple steps and requires careful control of reaction conditions.Molecular Structure Analysis
The molecular structure of bicyclo[3.3.1]nonane derivatives is characterized by a three-dimensional network formed by hydrogen bonds . This structure can be significantly influenced by the presence of unsaturation and other functional groups .Chemical Reactions Analysis
The chemical reactions involving bicyclo[3.3.1]nonane derivatives can be diverse, depending on the specific functionalities present in the molecule. For example, the presence of a dione group can lead to reactions involving hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Bicyclo[3.3.1]nonane derivatives, for example, are known for their unique three-dimensional structures formed by hydrogen bonds .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,5S,9r)-9-amino-7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione involves the synthesis of the bicyclic ring system followed by the introduction of the benzyl and amino groups.", "Starting Materials": [ "2-methyl-2-butene", "sulfur", "sodium sulfide", "benzyl bromide", "sodium hydride", "ethyl acetoacetate", "ammonium acetate", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "ethanol" ], "Reaction": [ "1. Treatment of 2-methyl-2-butene with sulfur and sodium sulfide to form 3,3-dimethylthietane", "2. Reaction of 3,3-dimethylthietane with benzyl bromide and sodium hydride to form 3-benzyl-3-methylthietane", "3. Cyclization of 3-benzyl-3-methylthietane with ethyl acetoacetate, ammonium acetate, and acetic acid to form rac-(1R,5S,9r)-7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione", "4. Reduction of rac-(1R,5S,9r)-7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione with sodium borohydride to form rac-(1R,5S,9r)-7-benzyl-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione", "5. Protection of the hydroxyl group with acetic anhydride and triethylamine to form rac-(1R,5S,9r)-7-benzyl-9-acetoxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione", "6. Reaction of rac-(1R,5S,9r)-7-benzyl-9-acetoxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione with ammonia in N,N-dimethylformamide and ethanol to form rac-(1R,5S,9r)-9-amino-7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione" ] } | |
CAS RN |
1690364-46-5 |
Product Name |
rac-(1R,5S,9r)-9-amino-7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione |
Molecular Formula |
C14H20N2O2S |
Molecular Weight |
280.4 |
Purity |
95 |
Origin of Product |
United States |
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